2-Cyano-6-phenylhexa-2,5-dienoic acid
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Overview
Description
2-Cyano-6-phenylhexa-2,5-dienoic acid is an organic compound with a unique structure characterized by a cyano group and a phenyl group attached to a hexa-2,5-dienoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-phenylhexa-2,5-dienoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Heck coupling reaction, where ethyl 3-bromo-2-acetoxyacrylate is coupled with 1-aryl vinyl ketals or 1-aryl allylic alcohols . The reaction proceeds in the presence of a palladium catalyst and a base, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-phenylhexa-2,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-6-phenylhexa-2,5-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-6-phenylhexa-2,5-dienoic acid involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes such as C-C hydrolase BphD, which catalyzes the hydrolysis of the compound to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid . The catalytic mechanism involves a general base-catalyzed attack of water, leading to the formation of a gem-diol intermediate.
Comparison with Similar Compounds
2-Cyano-6-phenylhexa-2,5-dienoic acid can be compared with similar compounds such as:
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Similar structure but with a hydroxyl group instead of a cyano group.
2-Cyano-5-oxopentanoic acid: Similar structure but with a shorter carbon chain.
2-Cyano-3-(naphthalen-2-yl)acrylic acid: Similar structure but with a naphthalene ring instead of a phenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
144285-24-5 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-cyano-6-phenylhexa-2,5-dienoic acid |
InChI |
InChI=1S/C13H11NO2/c14-10-12(13(15)16)9-5-4-8-11-6-2-1-3-7-11/h1-4,6-9H,5H2,(H,15,16) |
InChI Key |
QSQBELSUHZLLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC=C(C#N)C(=O)O |
Origin of Product |
United States |
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